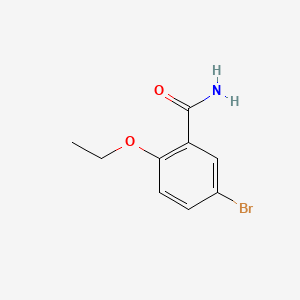

5-Bromo-2-ethoxybenzamide

Beschreibung

Overview of Benzamide (B126) Derivatives in Chemical and Biological Research

Benzamide and its derivatives are characterized by a benzene (B151609) ring attached to an amide functional group. This structural motif serves as a versatile scaffold in both organic synthesis and medicinal chemistry. mdpi.comresearchgate.net

The benzamide scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. researchgate.netmdpi.com Its utility stems from its ability to engage in various biological processes and its amenability to chemical modification, which allows for the fine-tuning of pharmacological properties. mdpi.comresearchgate.net Benzamide derivatives have been investigated for a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. mdpi.comresearchgate.net The stability of the aromatic amide bond and the relative ease of synthesis from commercially available starting materials further enhance its appeal in medicinal chemistry research. mdpi.com

The introduction of halogen atoms, such as bromine, into the benzamide structure has been a long-standing strategy in medicinal chemistry. dcu.ie Halogenation can significantly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Research into halogenated benzamides has a rich history, with studies exploring their potential as enzyme inhibitors and therapeutic agents. researchgate.netacs.org For instance, the strategic placement of halogens can lead to enhanced biological activity and selectivity. researchgate.net The ongoing investigation of organohalogens, including brominated benzamides, continues to provide valuable insights into intermolecular interactions and molecular design principles. dcu.ie

Rationale for Investigating 5-Bromo-2-ethoxybenzamide

While the broader class of benzamides is well-studied, specific derivatives like this compound present unique opportunities for scientific inquiry.

A thorough review of existing literature reveals that while data on the fundamental properties of this compound are available, comprehensive studies on its synthesis, reactivity, and potential applications are less common. nih.gov Much of the available information is catalog-based, providing basic physical and chemical data without extensive experimental context. nih.govnih.gov There is a clear need for more in-depth research to fully characterize this compound and explore its potential.

Investigation into this compound has the potential to make several academic contributions. A detailed study of its synthesis could lead to the development of novel or optimized synthetic methodologies for substituted benzamides. Furthermore, a comprehensive analysis of its chemical and physical properties would expand the knowledge base for this class of compounds. Research into its reactivity could uncover new chemical transformations and applications in organic synthesis.

Scope and Objectives of Research on this compound

The primary objective of research focused on this compound is to systematically investigate its chemical properties and potential for further synthetic utility. The scope of such research would include:

The development and optimization of synthetic routes to produce high-purity this compound.

A thorough characterization of its physical and spectroscopic properties.

An exploration of its reactivity in various chemical reactions to understand its potential as a building block in organic synthesis.

Chemical and Physical Properties of this compound

A foundational aspect of understanding any chemical compound is the characterization of its physical and chemical properties. For this compound, these properties are crucial for its handling, purification, and application in further research.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BrNO₂ | nih.gov |

| Molecular Weight | 244.08 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 54924-78-6 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Synthesis of this compound

The synthesis of this compound can be approached through various established methods for amide formation and aromatic substitution. A common strategy involves the amidation of a corresponding benzoic acid derivative or the functionalization of a pre-existing benzamide.

One potential synthetic route starts from 2-ethoxybenzoic acid. The synthesis of the parent compound, 2-ethoxybenzamide (B1671398), can be achieved by reacting salicylic (B10762653) amide with diethyl sulfate (B86663) in an alcoholic solution of sodium hydroxide. chemicalbook.com To introduce the bromine atom at the 5-position, a bromination reaction would be necessary. The use of brominating agents like N-bromosuccinimide (NBS) is a common method for the selective bromination of aromatic rings. google.com

Alternatively, one could start with a pre-brominated precursor. For example, the synthesis could begin with 5-bromo-2-hydroxybenzoic acid, which would first be etherified to introduce the ethoxy group, followed by conversion of the carboxylic acid to the primary amide.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-2-ethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5H,2H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYBYBNXUVMGMLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80203436 | |

| Record name | 5-Bromo-2-ethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54924-78-6 | |

| Record name | 5-Bromo-2-ethoxybenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054924786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromo-2-ethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization for Academic Studies

Established Synthetic Routes to 5-Bromo-2-ethoxybenzamide

The creation of this compound can be approached through several established synthetic pathways. A common method involves the use of 2-ethoxybenzamide (B1671398) as a starting material. thieme-connect.comlookchem.com

Optimization of Reaction Conditions for Research Yield and Purity

The efficiency of synthesizing benzamide (B126) derivatives is highly dependent on the optimization of reaction conditions. Key factors that are often manipulated to enhance yield and purity include the choice of catalyst, solvent, and reaction temperature. For instance, in copper-catalyzed reactions for the synthesis of multisubstituted ureas from amides, various copper salts such as CuCl₂·2H₂O and CuBr have been explored. rsc.org The selection of the solvent is also critical, with studies showing that solvents like DMF can significantly influence the reaction outcome. rsc.org Purification techniques such as column chromatography and recrystallization are essential post-synthesis steps to isolate the product with high purity. rsc.org

| Entry | Catalyst | Solvent | Oxidant | Yield (%) |

|---|---|---|---|---|

| 1 | CuCl₂·2H₂O | DMF | TBHP | 77 |

| 2 | CuBr | DMF | TBHP | 72 |

| 3 | CuI | DMF | TBHP | trace |

Exploration of Novel Synthetic Pathways

The development of new synthetic methods is crucial for advancing chemical synthesis. vu.lt This includes the exploration of catalytic approaches and the incorporation of green chemistry principles to create more efficient and environmentally friendly processes. vu.ltcore.ac.uk

Catalysis plays a significant role in modern organic synthesis. For instance, copper-catalyzed C-N bond formation through C-H/N-H activation presents a novel approach for synthesizing substituted ureas. rsc.org Iron salts have also been utilized to catalyze the N-S coupling reactions of N-methoxy arylamides and sulfoxides. acs.org The choice of catalyst can be critical, as demonstrated in studies where different copper salts yielded varying product amounts. rsc.org Palladium catalysts are also employed, for example, in Suzuki coupling reactions to form new carbon-carbon bonds. biorxiv.org

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. core.ac.uk This involves considering factors like atom economy, the use of safer solvents, and energy efficiency. core.ac.ukskpharmteco.com For example, the use of greener solvents like dimethyl carbonate is being explored. researchgate.net Optimizing reactions to run at ambient temperature and pressure, when possible, contributes to energy efficiency. core.ac.uk The development of one-pot synthesis methods, which reduce the number of steps and purification processes, is another key aspect of green chemistry. lookchem.comgoogle.com

Advanced Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. mdpi.com Derivatization of a lead compound, such as this compound, is a key strategy in these studies.

Introduction of Diverse Substituents on the Benzamide Core

Modifying the benzamide core by introducing various substituents is a common strategy to explore SAR. thieme-connect.comrsc.org These modifications can include altering groups on the phenyl ring or the amide nitrogen. For example, the introduction of different alkyl or aryl groups can significantly impact the compound's properties and biological activity. nih.govnih.gov Studies have shown that even small changes, such as the position of a substituent on the aromatic ring, can lead to considerable differences in activity. biorxiv.orgacs.org For instance, the synthesis of N-substituted ureas from primary amides demonstrates a method for introducing diversity at the amide nitrogen. thieme-connect.com

| Parent Compound | Modification | Rationale for SAR | Reference |

|---|---|---|---|

| 2-Ethoxybenzamide | Introduction of various N-substituents | To explore the impact of substitutions at the amide nitrogen on biological activity. | thieme-connect.com |

| N-Alkoxyarylamides | Variation of catalyst and solvent in synthesis | To optimize reaction conditions for creating a library of derivatives. | rsc.org |

| Quinazolin-4(3H)-one derivatives | Modification of the tail group | To investigate interactions with biological targets. | semanticscholar.org |

| β-Amidomethyl Vinyl Sulfones | Modification of aryl group substituents | To determine the contribution of different ring substituents to inhibitory potency. | biorxiv.org |

Modification of the Ethoxy Moiety

The ethoxy group at the 2-position of the benzamide ring is a key site for synthetic modification, allowing for the introduction of diverse functionalities to alter the molecule's properties. Nucleophilic substitution reactions can be employed to replace the ethoxy group with other functional groups. For instance, using alkoxides, thiolates, or amines as nucleophiles can lead to a variety of substituted benzamides. This adaptability is crucial for structure-activity relationship (SAR) studies, where systematic changes to the molecule, such as modifying the ethoxy group to a methoxy (B1213986) or heptyloxy group, are used to investigate its biological interactions.

Research has shown that such modifications can significantly influence the compound's biological activity. For example, in the development of gastric prokinetic agents, the 2-ethoxy analogue of a 4-amino-5-chloro-2-methoxybenzamide (B2938741) derivative demonstrated potent and selective activity. nih.gov

Halo-Substitution Patterns and Their Synthetic Implications

The presence and position of halogen substituents on the benzamide ring profoundly impact the synthetic routes and the reactivity of the molecule. The bromine atom at the 5-position of this compound is a key feature. Synthetic strategies often involve the use of starting materials with pre-existing halo-substitutions, such as 2,4-dibromophenyl 4-methylbenzenesulfonate, to construct the core structure. uni-muenchen.de

The electronic effects of these halogen substituents are significant. In various coupling reactions, aryl halides like p-bromo-substituted benzamides have been shown to react effectively. cbijournal.com For instance, in photocatalyzed arylations, diaryliodonium salts with electron-deficient aryls, including those with halo-substitutions, tend to provide higher yields of the desired benzamide products. beilstein-journals.org Specifically, ortho-halo-substituted diaryliodonium salts have resulted in good yields for N-substituted benzamides. beilstein-journals.org

Furthermore, studies on other benzamide derivatives have highlighted the importance of the position of halogen substituents. In a series of 2-sulfonamidebenzamides, it was found that 5-substituted analogs, including those with chloro and fluoro groups, were potent modulators of the MrgX1 receptor, whereas 4-substituted analogs were significantly less potent or inactive. nih.gov This underscores the critical role that the specific pattern of halo-substitution plays in determining the biological and chemical properties of benzamide derivatives.

Stereoselective Synthesis and Enantiomeric Purity in Research

Achieving high enantiomeric purity is a critical goal in the synthesis of chiral molecules for research, as different enantiomers can exhibit distinct biological activities. The development of stereoselective synthetic methods for this compound derivatives is an active area of investigation.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. nih.gov After the desired stereocenter is created, the auxiliary is removed. This strategy has been widely applied in asymmetric synthesis. sfu.ca For benzamide derivatives, chiral auxiliaries can be used to control the formation of stereocenters, leading to enantiomerically enriched products. beilstein-journals.orgacs.org

One approach involves the use of oxazolidinones as chiral auxiliaries. nih.gov These can be attached to the molecule to direct subsequent reactions in a highly stereoselective manner before being cleaved to yield the desired product. nih.gov For example, a cysteine-derived oxazolidinone can function as both a chiral imide auxiliary and an acyl transfer agent, enabling a range of highly selective asymmetric transformations. nih.gov

Asymmetric Catalysis for Enantiopure this compound Derivatives

Asymmetric catalysis offers a more efficient alternative to the use of stoichiometric chiral auxiliaries, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically pure product. acs.org This approach is central to modern synthetic chemistry. osaka-u.ac.jp

For the synthesis of enantiopure benzamide derivatives, various asymmetric catalytic systems have been explored. For instance, transaminases are used in the biocatalytic synthesis of chiral amines from ketone precursors, which can be key intermediates for benzamide synthesis. researchgate.net Another strategy involves the use of a catalytically formed chiral auxiliary, where an achiral precursor is converted into a transient chiral auxiliary that directs a subsequent diastereoselective reaction. acs.org

Metal-catalyzed reactions are also prominent. Chiral ligands can be used in conjunction with metal catalysts to achieve high enantioselectivity in reactions such as hetero-Diels-Alder reactions and alkylzinc additions. sfu.ca For example, a chromium(III)-complex of a tridentate Schiff base has been shown to catalyze the hetero-Diels-Alder reaction with good yield and enantioselectivity. sfu.ca These methods provide powerful tools for accessing enantiopure derivatives of this compound for advanced research applications.

In Vitro and Preclinical Mechanistic Investigations of 5 Bromo 2 Ethoxybenzamide and Its Derivatives

Molecular Target Identification and Validation in Model Systems

The initial phase of understanding the pharmacological potential of 5-bromo-2-ethoxybenzamide and its derivatives involves identifying and validating their molecular targets. This has been accomplished through a variety of in vitro assays, including enzyme inhibition studies, receptor binding profiles, and protein-ligand interaction analyses.

Enzyme Inhibition Studies (e.g., Cholinesterases, COX, Lipoxygenase)

Derivatives of benzamide (B126) have been evaluated for their inhibitory effects on several key enzymes implicated in inflammation and other disease processes. walshmedicalmedia.com Specifically, research has focused on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the metabolic pathway of arachidonic acid to produce prostaglandins (B1171923) and leukotrienes, respectively. mdpi.com The dual inhibition of both COX-2 and 5-LOX is considered a promising strategy for developing safer anti-inflammatory drugs. nih.gov

Studies on substituted benzamides related to Parsalmide have demonstrated in vitro inhibition of both COX-1 and COX-2. walshmedicalmedia.com While specific IC50 values for a this compound derivative were not detailed in the available literature, the general class of compounds shows activity. walshmedicalmedia.com Furthermore, the natural product curcumin, which also features a benzamide-like structure, is known to regulate enzymes such as cyclooxygenase 2 and 5-lipoxygenase. acs.org Some chromene derivatives have also been investigated for their lipoxygenase (LOX) inhibition properties. researchgate.net

In addition to inflammatory enzymes, other enzymatic targets have been identified for benzamide derivatives. For instance, certain derivatives have been found to inhibit histone acetyltransferases (HATs) like p300/CBP-associated factor (PCAF). pdbj.orgrcsb.org

| Derivative Class | Enzyme Target | Finding | Reference |

|---|---|---|---|

| Substituted Benzamides (Parsalmide-related) | COX-1, COX-2 | Demonstrated in vitro inhibition. | walshmedicalmedia.com |

| General Benzamide Derivatives | 5-Lipoxygenase (5-LOX) | Considered a target for dual-inhibition strategies. | nih.gov |

| Acetyl-lysine Mimetic Ligands (Benzamide fragment) | p300/CBP-Associated Factor (PCAF) | Identified as inhibitors through fragment screening. | pdbj.orgrcsb.org |

Receptor Binding Profiling in Cellular Assays

Cellular assays are crucial for determining the affinity and selectivity of compounds for various G protein-coupled receptors (GPCRs) and other receptor types. unife.it Derivatives of this compound have been profiled for their binding to several neurologically important receptors.

A series of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)nicotinamide derivatives, which are structurally related to benzamides, were assessed for their binding to serotonin (B10506) (5-HT3) and dopamine (B1211576) (D2) receptors. researchgate.net The 5-bromo-2-methoxy-6-methylaminonicotinamide derivative, in its (R)-isomer form, showed potent affinities for both receptors, with IC50 values of 1.1 nM for 5-HT3 and 12 nM for D2 receptors. researchgate.net This demonstrates that the introduction of a bromine atom can enhance affinity for the dopamine D2 receptor while maintaining potent 5-HT3 receptor binding. researchgate.net

Other studies have identified that certain benzamide analogues act as 5-HT4 agonists. walshmedicalmedia.com Furthermore, a pyrimidinone series compound, which shares some structural motifs with benzamides, was found to bind to the serotonin 2B (5-HT2B) receptor with a Kᵢ value of 1.3 µM. chemrxiv.org Substituted benzamides have also been shown to have a high affinity for trace amine-associated receptors (TAARs), particularly TAAR1, which are implicated in various psychiatric and metabolic disorders. google.comgoogle.com

| Derivative | Receptor Target | Binding Affinity | Reference |

|---|---|---|---|

| (R)-5-bromo-2-methoxy-6-methylaminonicotinamide | Serotonin (5-HT3) | IC50: 1.1 nM | researchgate.net |

| (R)-5-bromo-2-methoxy-6-methylaminonicotinamide | Dopamine (D2) | IC50: 12 nM | researchgate.net |

| Pyrimidinone derivative | Serotonin (5-HT2B) | Ki: 1.3 µM | chemrxiv.org |

| Substituted Benzamides | Trace Amine-Associated Receptor 1 (TAAR1) | Good affinity reported. | google.comgoogle.com |

Protein-Ligand Interaction Studies in Model Organisms

Understanding the precise binding mode of a ligand to its protein target is fundamental for structure-based drug design. X-ray crystallography and other biophysical methods have provided detailed insights into the interactions of this compound derivatives with their target proteins.

Fragment screening approaches have successfully identified several classes of acetyl-lysine mimetic ligands that bind to the bromodomain of p300/CBP-associated factor (PCAF). pdbj.orgrcsb.org High-resolution crystal structures have revealed the specific binding modes of these fragments, providing a structural basis for developing more potent and selective PCAF inhibitors. pdbj.orgrcsb.org Bromodomains are protein modules that specifically recognize acetylated lysine (B10760008) residues and are found in numerous nuclear proteins involved in transcriptional regulation. acs.org

In the context of antibacterial research, benzamide derivatives have been studied as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a key protein in bacterial cell division. acs.orgnih.gov Structural studies of a related inhibitor revealed that a 5-bromo group interacts with a deep hydrophobic pocket in the FtsZ binding site, an interaction linked to enhanced activity. nih.gov Similarly, studies on inhibitors of the interaction between the E3 ligase VHL and HIF1α have shown that benzamide fragments, such as 2-bromo-4-chlorobenzamide, can serve as potent N-terminal fragments. nih.gov X-ray crystallography of these ligand-protein complexes has uncovered new binding modalities. nih.gov

Cellular Mechanism of Action Studies

Beyond direct target engagement, it is vital to understand how these interactions translate into cellular effects. This involves studying the modulation of intracellular signaling pathways and determining the subcellular localization of the compound and its targets.

Signaling Pathway Modulation

The engagement of molecular targets by this compound derivatives can trigger a cascade of biochemical events, leading to the modulation of critical cellular signaling pathways. For example, p300/CBP, a known target for some benzamide derivatives, is a key player in numerous signaling pathways, including Notch signaling and NF-κB signaling, which control essential cellular functions like gene expression. acs.org

Inhibitors of the Bromo and Extra C-terminal (BET) family of bromodomains have demonstrated anti-inflammatory properties, suggesting an impact on inflammatory signaling pathways. acs.org The BCL6 transcriptional repressor, another target of related compounds, modulates several pathways, including interferon and interleukin receptor signaling, as well as the STAT family members. google.com Direct targets of BCL6 repression include genes involved in the DNA damage response, such as ATR, TP53, and CDKN1A. google.com

Subcellular Localization Studies

The location of a compound and its target protein within the cell is a critical determinant of its biological activity. The classical biogenic amines and trace amines, whose receptors are targeted by some benzamide derivatives, share significant overlap in their subcellular localization. google.comgoogle.com

Studies on the interaction between the histone acetyltransferase p300 and the protein iASPP (inhibitor of apoptosis-stimulating protein of p53) highlight the importance of subcellular localization. uni-goettingen.de The functional interaction between these two proteins, which can influence apoptosis and protein stability, is dictated by their respective locations within the cytoplasm and the nucleus. uni-goettingen.de For example, iASPP's ability to protect p300 from degradation is dependent on the translocation of other mediating proteins from the nucleus. uni-goettingen.de While specific localization studies for this compound are not extensively reported, the localization of its identified targets (e.g., nuclear bromodomains, membrane-bound GPCRs) provides a strong indication of its potential sites of action.

Impact on Cellular Processes (e.g., proliferation, apoptosis, cell cycle in in vitro models)

In vitro studies on derivatives of this compound have revealed significant effects on fundamental cellular processes such as proliferation, apoptosis, and cell cycle regulation, particularly in cancer cell lines. Research into a series of O-alkylamino-tethered derivatives of 5-chloro-2-hydroxybenzamide highlighted the role of specific structural modifications on antiproliferative activity.

One study investigated a direct derivative, 2-(2-Bromoethoxy)-5-chloro-N-(1,1-dioxo-1H-1λ6-benzo[b]thiophen-6-yl)benzamide. The introduction of the O-bromoalkyl group into the parent compound led to a significant loss of activity, with this derivative showing no notable antiproliferative effects on the tested cancer cell lines. nih.gov However, replacing the bromo group with a hydrophilic amino group restored or enhanced the antiproliferative effects. nih.gov For instance, derivatives such as HJC0416 demonstrated potent inhibition of cell proliferation across both estrogen receptor (ER)-positive (MCF-7) and ER-negative (MDA-MB-231) breast cancer cells, as well as pancreatic cancer cells (AsPC-1). nih.gov The IC₅₀ values, which represent the concentration required to inhibit 50% of cell growth, underscore this potency. nih.gov

Further investigations into the mechanisms of these derivatives showed they can induce apoptosis, or programmed cell death. In MDA-MB-231 breast cancer cells, treatment with the STAT3 inhibitor HJC0416 led to significant inhibition of cell growth and induced cellular morphological changes characteristic of apoptosis. nih.gov Similarly, another related benzamide derivative, compound HJC0123, was shown to induce apoptosis in MDA-MB-231 cells. google.com

Beyond apoptosis, these compounds have been found to interfere with the cell cycle. Flow cytometry analysis revealed that compound HJC0123 causes cell cycle arrest at the S phase in MDA-MB-231 cells in a dose-dependent manner, indicating that it inhibits DNA replication. google.com Other related benzaldehyde (B42025) derivatives have been shown to arrest cell cycle progression at the G2/M phase. researchgate.net

Table 1: In Vitro Antiproliferative Activity of 2-Ethoxybenzamide (B1671398) Derivatives

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| HJC0416 (Compound 12) | MCF-7 | Breast (ER-positive) | 1.76 | nih.gov |

| HJC0416 (Compound 12) | MDA-MB-231 | Breast (Triple Negative) | 1.97 | nih.gov |

| HJC0416 (Compound 12) | AsPC-1 | Pancreatic | 0.04 | nih.gov |

| Compound 6 (Morpholine derivative) | MCF-7 | Breast (ER-positive) | 0.49 | nih.gov |

| 2-(2-Bromoethoxy)-5-chloro-N-(1,1-dioxo-1H-1λ6-benzo[b]thiophen-6-yl)benzamide (Compound 2) | Various Cancer Cell Lines | No significant effect | nih.gov |

Preclinical In Vivo Efficacy Studies in Disease Models (non-human)

The therapeutic potential of this compound derivatives observed in vitro has been further evaluated in non-human, preclinical in vivo models of disease, primarily focusing on cancer.

Pharmacological Response Assessment in Animal Models

Animal models, particularly xenograft models in mice where human cancer cells are implanted, have been instrumental in assessing the pharmacological response to these compounds.

A key study evaluated the in vivo efficacy of the STAT3 inhibitor HJC0123 in a xenograft model using MDA-MB-231 breast cancer cells. The results from this study demonstrated that the compound was effective at inhibiting tumor growth in mice. google.com Similarly, the derivative HJC0416, which showed high potency in vitro, was also evaluated for its antitumor activity and found to be an effective anticancer agent in vivo. nih.gov

In a different context, a radiolabeled 5-bromo-2-methoxybenzamide (B1285100) derivative, specifically 4-amino-5-bromo-N-(2-diethylaminoethyl)-3-[¹³¹I]iodo-2-methoxybenzamide, was assessed in a melanoma model. This study reported significant tumor uptake in animal models of melanoma, indicating that the benzamide structure can effectively target this type of cancer. researchgate.net Another study using a different benzamide derivative for PET imaging also showed selective accumulation in melanoma tumors in mice. researchgate.net

Table 2: Summary of In Vivo Pharmacological Response

| Compound/Derivative | Animal Model | Disease | Observed Pharmacological Response | Source |

|---|---|---|---|---|

| HJC0123 (Compound 5) | Mouse Xenograft | Breast Cancer (MDA-MB-231) | Inhibition of xenograft tumor growth. | google.com |

| HJC0416 (Compound 12) | Mouse Model | Cancer | Demonstrated in vivo anticancer profile. | nih.gov |

| 4-amino-5-bromo-N-(2-diethylaminoethyl)-3-[¹³¹I]iodo-2-methoxybenzamide | Animal Model | Melanoma | High tumor uptake (16.6% ID/g). | researchgate.net |

Biomarker Analysis in Preclinical Investigations

Biomarker analysis in preclinical studies helps to elucidate the mechanism of action of therapeutic compounds in a living system. For derivatives of this compound, such analyses have provided insights into their target engagement and physiological effects.

In studies of the STAT3 inhibitor HJC0123, the mechanism of tumor growth inhibition was linked to the compound's effect on the cell cycle, with further investigation into STAT3 upstream targets and related signaling pathways proposed. google.com This points toward using the phosphorylation status of STAT3 and its downstream targets (e.g., proteins involved in proliferation and apoptosis) as key biomarkers.

In the field of medical imaging, which often overlaps with therapeutic development, melanin (B1238610) has been used as a key biomarker for melanoma. Studies on iodinated and fluorinated benzamide derivatives for PET imaging have shown that their accumulation in tumors is specific to melanin content. researchgate.netresearchgate.net For example, a ⁶⁸Ga-labeled benzamide derivative showed selective uptake in PFKFB3-positive tumors, indicating that PFKFB3 could serve as a potential biomarker for this class of compounds. researchgate.net This demonstrates that the benzamide scaffold can be tailored to target specific biomarkers in vivo.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Elucidation of Key Structural Features for Biological Activity

The biological activity of 5-Bromo-2-ethoxybenzamide is intrinsically tied to its distinct molecular architecture. The specific placement of the bromo substituent, the ethoxy group, and the integrity of the amide linkage are all pivotal in defining its engagement with biological systems. mdpi.com

Role of the Bromo-Substitution

The bromine atom at the 5-position of the benzamide (B126) ring is a critical feature for the biological activity of this class of compounds. Research on various benzamide analogs has consistently pointed to the advantage of having a halogen, such as bromine or chlorine, at this specific position. mdpi.com The electronic properties and size of the bromine atom are thought to be significant, potentially enhancing binding affinity through halogen bonding and by modifying the electron density of the aromatic ring. In comparative studies of halogen-substituted analogs, bromide-containing compounds often exhibit superior activity compared to their chlorinated and fluorinated counterparts. mdpi.com The lipophilicity conferred by the bromine atom can also be a crucial factor in the molecule's ability to traverse biological membranes to reach its target.

A comparative analysis of halogen substituents in a series of benzamide analogs highlights the impact on inhibitory activity.

| Halogen at 5-position | Relative Activity |

| Bromo | High |

| Chloro | Moderate-High |

| Fluoro | Moderate |

| Iodo | Low-Moderate |

This table is a generalized representation based on findings that brominated and chlorinated compounds often show higher activity. mdpi.comnih.gov

Influence of the Ethoxy Group

The ethoxy group located at the 2-position (ortho) of the benzamide ring plays a significant role in modulating the compound's biological and physicochemical properties. This alkoxy group influences the molecule's lipophilicity, conformation, and potential for hydrogen bonding, all of which can affect its interaction with biological targets. SAR studies on related benzamides have shown that the size and nature of the alkoxy group at this position are critical; for instance, the 2-ethoxy group is often more favorable for activity than a 2-methoxy group. nih.gov The ethoxy group can provide an optimal balance of steric bulk and lipophilicity, which facilitates effective binding to a target protein. nih.gov

Impact of Cycloheptyl Moiety (if present)

While this compound does not inherently contain a cycloheptyl group, the introduction of large N-alkyl or N-cycloalkyl substituents is a common strategy in medicinal chemistry to enhance the potency and selectivity of benzamide derivatives. nih.gov Should a cycloheptyl moiety be attached to the amide nitrogen, its considerable size, lipophilicity, and conformational characteristics would be expected to significantly influence the compound's pharmacological profile. orientjchem.org Such a bulky, hydrophobic group would likely occupy a corresponding hydrophobic pocket in a target receptor, potentially leading to increased binding affinity. nih.gov The specific conformation adopted by the seven-membered ring would be critical in defining the molecule's three-dimensional structure and its complementarity to the binding site. Studies on N-[4-(alkyl)cyclohexyl]-substituted benzamides have demonstrated that such modifications can lead to potent anti-inflammatory and analgesic activities. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR provides a powerful computational framework for quantitatively correlating the chemical structure of a series of compounds with their biological activities. By developing mathematical models based on physicochemical descriptors, QSAR can predict the activity of new, unsynthesized analogs and guide the rational design of more effective molecules. igi-global.comnih.gov

Development of QSAR Models for this compound Analogs

QSAR models for benzamide analogs are developed by calculating a wide array of molecular descriptors, which can be categorized as electronic, steric, hydrophobic, and topological. igi-global.comnih.govmdpi.com For a series of derivatives related to this compound, these models can elucidate the precise properties that drive biological activity.

The process involves:

Data Set Preparation: A series of analogs with measured biological activities (e.g., IC₅₀ or EC₅₀ values) is compiled. This set is typically divided into a training set to build the model and a test set to validate its predictive power. igi-global.com

Descriptor Calculation: Numerous physicochemical descriptors are calculated for each molecule. These can include LogP (hydrophobicity), molar refractivity (steric bulk), and electronic parameters like Hammett constants. igi-global.com Advanced 3D-QSAR methods like CoMFA and CoMSIA use 3D grid-based calculations of steric and electrostatic fields. nih.govcumbria.ac.ukwesleyan.edu

Model Generation: Statistical techniques, such as multiple linear regression (MLR) or partial least squares (PLS), are used to create a mathematical equation that links the descriptors to the biological activity. igi-global.com

Validation: The model's statistical significance and predictive capability are rigorously assessed using metrics like the correlation coefficient (r²), cross-validated correlation coefficient (q²), and the predicted correlation coefficient for the test set (r²_pred). wesleyan.edunih.gov

For example, a 3D-QSAR study on benzamide derivatives might generate contour maps indicating that bulky, electron-withdrawing groups at the 5-position and hydrogen bond acceptor groups at the 2-position enhance activity. cumbria.ac.ukwesleyan.edu Such insights are invaluable for the de novo design of novel compounds with potentially improved therapeutic profiles. nih.govcumbria.ac.uk

A hypothetical QSAR model for a series of benzamide analogs could yield the following type of data, showing the correlation of different descriptors with biological activity.

| Descriptor | Coefficient | Correlation | Implication for Activity |

| LogP | +0.45 | Positive | Higher lipophilicity is favorable |

| Steric Bulk (at R1) | -0.21 | Negative | Smaller substituents at R1 are preferred |

| Electrostatic (at R2) | +0.67 | Positive | Electron-withdrawing groups at R2 enhance activity |

This table is illustrative of typical QSAR model outputs. Actual values depend on the specific compound series and biological endpoint. igi-global.commdpi.com

Predictive Power and Validation of QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are crucial computational tools in medicinal chemistry for predicting the biological activity of chemical compounds. The predictive power and validation of these models are paramount to ensure their reliability in the design of new therapeutic agents.

For benzamide derivatives, including structures related to this compound, various QSAR models have been developed to predict a range of biological activities, from antimicrobial to anticancer effects. nih.govuitm.edu.myjppres.com The robustness of these models is typically assessed through rigorous internal and external validation techniques.

A common method for validation is the leave-one-out cross-validation, which yields the cross-validated correlation coefficient (Q²). High Q² values indicate a model's good predictive ability. For instance, in a study of 6-methoxy benzamides, a QSAR model showed a Q² of 0.8340 for predicting D2 receptor antagonistic activity. nih.gov Another study on benzamide and oxazolidinone derivatives reported QSAR models with high correlation coefficients (R²) and cross-validation values (R²cv), with the best model having an R² of 0.93 and an R²cv of 0.91. uitm.edu.my

External validation, where the model is tested on a set of new compounds not used in the model's development, is also a critical step. According to the Golbraikh and Tropsha theory, a QSAR model is considered externally validated if the correlation coefficient of its external validation (R²ext) is greater than 0.6. mdpi.com In a study on bicyclo (aryl methyl) benzamides, both multiple linear regression (MLR) and multiple nonlinear regression (MNLR) QSAR models were successfully validated with R²ext values of 0.63 and 0.68, respectively. mdpi.com

These validation metrics ensure that the developed QSAR models for benzamide derivatives have a strong predictive capacity for the biological activities of new, untested compounds.

Table 1: Statistical Validation of Various Benzamide QSAR Models

| Model Type | Predicted Activity | R² | Q² / R²cv | R²ext | Reference |

|---|---|---|---|---|---|

| 3D-QSAR | Antioxidative | - | - | - | nih.gov |

| MLR | Antibacterial | 0.93 | 0.91 | - | uitm.edu.my |

| MLR | D2 Antagonistic | - | 0.8340 | - | nih.gov |

| ANN | D2 Antagonistic | - | 0.8055 | - | nih.gov |

| MLR | GlyT1 Inhibition | - | - | 0.63 | mdpi.com |

| MNLR | GlyT1 Inhibition | - | - | 0.68 | mdpi.com |

Conformational Analysis and its Impact on Biological Activity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it governs how the molecule recognizes and interacts with its biological target.

Conformational Preferences of this compound

Computational methods such as Density Functional Theory (DFT) can be employed to calculate the molecule's frontier molecular orbitals (HOMO/LUMO), providing insights into its electrophilic and nucleophilic sites. Molecular dynamics simulations can further model solvation effects and the dynamics of conformational changes. The planarity of the benzamide moiety is a key feature, although substitutions on the ring can induce deviations. For instance, intramolecular hydrogen bonding can stabilize a planar conformation in some benzamide derivatives.

Relationship between Conformation and Molecular Recognition

The specific conformation adopted by this compound is fundamental to its ability to bind to a biological target. Molecular recognition often involves the molecule fitting into a specific binding pocket of a protein. The shape, size, and electronic properties of the molecule, all dictated by its conformation, must be complementary to the binding site.

For example, in the context of enzyme inhibition, the conformation of a benzamide derivative determines how it interacts with key residues in the active site. The benzoyl group can provide a hydrophobic environment that enhances binding, while the ethoxy group can influence solubility and interactions with the protein surface. The bromine atom can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity.

Studies on related benzamide derivatives have shown that the conformation of the amide linker and the orientation of the substituents are crucial for activity. For instance, in the development of bromodomain inhibitors, the conformation of a sulfonamide linker was found to induce a right-angled turn in the molecule, which was essential for its interaction with the target protein. acs.org This highlights how subtle changes in conformation can dramatically impact molecular recognition and, consequently, biological activity. The ability of a molecule to adopt a low-energy conformation that is favorable for binding is a key principle in drug design. semanticscholar.org

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Bicyclo (aryl methyl) benzamides |

| 6-methoxy benzamides |

Computational and Theoretical Studies

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the binding modes of potential drug candidates like 5-Bromo-2-ethoxybenzamide with their protein targets.

Ligand-Target Binding Prediction and Analysis

Molecular docking studies have been employed to predict and analyze the binding of benzamide (B126) derivatives to various biological targets. For instance, in studies involving the p300 histone acetyltransferase (HAT), a related compound, N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxybenzamide (CTB), was docked into the active site of the p300 HAT enzyme. researchgate.net These simulations help in understanding how modifications to the this compound scaffold could influence binding affinity and specificity. The docking scores provide a quantitative estimate of the binding affinity, with a more negative value typically indicating a more favorable interaction. In one study, the docking score for CTB was reported as -12.30 kcal/mol against the p300 HAT enzyme. researchgate.net

Docking studies are not limited to enzymes; they are also used to predict interactions with receptors such as G-protein coupled receptors (GPCRs). google.com The insights gained from these predictions are valuable for the rational design of new derivatives with improved biological activity. For example, docking studies can help identify whether a compound is likely to act as an inhibitor or an activator of a particular target.

| Compound | Target | Predicted Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxybenzamide (CTB) | p300 HAT enzyme | -12.30 | researchgate.net |

| N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-6-pentadecyl-benzamide (CTPB) | p300 HAT enzyme | -15.64 | researchgate.net |

Identification of Key Interacting Residues

A critical outcome of molecular docking is the identification of key amino acid residues within the target's binding site that form significant interactions with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For the related compound CTB, docking simulations revealed important interactions with key residues in the catalytic site of the p300 HAT enzyme, specifically Tyr1467 and Trp1436. researchgate.net The ethoxy benzene (B151609) ring of CTB was shown to form hydrophobic interactions with Trp1436, while the oxygen atoms formed hydrogen bonds with Tyr1467. researchgate.net Additionally, interactions with other residues like Cys1438 and Tyr1446 in a hydrophobic tunnel were observed. researchgate.net

Understanding these key interactions is fundamental for structure-activity relationship (SAR) studies. By modifying the chemical structure of this compound, for instance by altering the substituents on the benzamide ring, it is possible to enhance or diminish these interactions, thereby modulating the compound's biological activity.

| Interacting Residue | Type of Interaction | Interacting Atom(s) on CTB | Reference |

|---|---|---|---|

| Trp1436 | Hydrophobic | C(12) and C(14) of ethoxy benzene ring | researchgate.net |

| Tyr1467 | Hydrogen Bond | O(1) and O(2) | researchgate.net |

| Cys1438 | Hydrophobic | C(3) and C(5) | researchgate.net |

| Tyr1446 | Hydrophobic | C(3) and C(5) | researchgate.net |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic view of the ligand-receptor complex, offering insights into its stability and the conformational changes that may occur over time.

Conformational Changes Upon Binding

MD simulations can also reveal conformational changes in both the ligand and the receptor upon binding. It was observed that the related compound CTB adopts a new conformation within the active site of p300 compared to its gas-phase structure. researchgate.net This induced fit is crucial for establishing the optimal interactions necessary for biological activity. Such conformational changes can expose or conceal other binding sites on the protein, potentially influencing the recruitment of other molecules and subsequent biological processes. nih.gov

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations offer a higher level of theory to investigate the electronic properties of molecules. These methods can be used to calculate properties such as molecular orbital energies (HOMO/LUMO), which are predictive of a compound's reactivity. QM calculations can also be used to refine the understanding of intermolecular interactions by providing a more accurate description of the electronic distribution and polarization effects. While specific QM calculation data for this compound is not detailed in the provided context, these methods are generally applicable to understanding the intrinsic properties of such molecules. For instance, Density Functional Theory (DFT) is a common QM method used for these purposes. researchgate.net

Electronic Structure Analysis

Electronic structure analysis, primarily through quantum chemical computations like Density Functional Theory (DFT), is fundamental to understanding the intrinsic properties of this compound. aip.org This analysis elucidates the distribution of electrons within the molecule, which governs its reactivity, polarity, and intermolecular interactions.

Computational methods can generate electrostatic potential maps to visualize electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. Key physicochemical properties can also be calculated, providing foundational data for further studies.

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C9H10BrNO2 | PubChem |

| Molecular Weight | 244.08 g/mol | PubChem |

| XLogP3 | 1.7 | PubChem |

| Topological Polar Surface Area (TPSA) | 52.3 Ų | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Reaction Pathway and Transition State Analysis

Understanding the synthetic routes to this compound is enhanced through the computational analysis of reaction pathways and transition states. This involves modeling the energy changes as reactants transform into products, allowing for the identification of the lowest energy path and the structure of high-energy transition states.

For instance, a potential synthesis could involve the bromination of 2-ethoxybenzamide (B1671398) or the amidation of a 5-bromo-2-ethoxybenzoic acid derivative. DFT calculations can be employed to model these reactions. By calculating the activation energies for different potential pathways, chemists can predict the feasibility of a reaction, optimize conditions like temperature and catalyst choice, and anticipate the regioselectivity of substitutions on the aromatic ring. researchgate.net This is particularly relevant for ensuring the bromine atom is selectively placed at the 5-position. Such analyses provide mechanistic insights that are difficult to obtain through experimental means alone.

Homology Modeling and Protein Structure Prediction

When investigating the biological activity of a compound like this compound, identifying its protein target is paramount. If the three-dimensional structure of this target has not been determined experimentally, homology modeling can be used to generate a predictive model. mdpi.comgoogle.com This technique constructs an atomic-resolution model of the target protein based on its amino acid sequence and a known experimental 3D structure of a related homologous protein. mdpi.com

The resulting model of the target protein can then be used in subsequent computational studies, such as docking, to predict how this compound might bind. This approach is a cornerstone of structure-based drug design, enabling the study of interactions even in the absence of an experimentally solved protein structure. mdpi.com

Advanced In Silico Screening Methodologies

To discover or optimize compounds for specific biological functions, advanced in silico screening methods are employed. These techniques use computational power to rapidly assess large libraries of virtual compounds, identifying those with a high probability of interacting with a biological target.

Virtual High-Throughput Screening (vHTS)

Virtual high-throughput screening (vHTS) is a computational method used to screen vast databases containing millions of chemical compounds against a 3D model of a protein target. acs.org Using molecular docking algorithms, vHTS predicts the binding affinity and orientation of each compound within the target's binding site. acs.org This process can be used to identify novel scaffolds that could be chemically elaborated to produce derivatives similar to this compound or to search for entirely new classes of molecules that might bind to the same target. mdpi.com This approach significantly narrows the field of candidates for experimental testing, saving time and resources. acs.org

Pharmacophore Modeling

Pharmacophore modeling is a technique that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. researchgate.net A pharmacophore model is generated by analyzing a set of known active compounds and abstracting their common features, such as hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. researchgate.net

For a class of molecules including this compound, a hypothetical pharmacophore model could be developed. This model would likely define the spatial relationships between key functional groups necessary for binding to a specific target. Such a model can then be used as a 3D query to search compound databases for new molecules that match the pharmacophore, even if they have different underlying chemical scaffolds. researchgate.netgoogle.com

| Potential Pharmacophoric Feature | Chemical Moiety in this compound | Interaction Type |

|---|---|---|

| Hydrogen Bond Acceptor | Carbonyl Oxygen | Accepts H-bond from target |

| Hydrogen Bond Donor | Amide N-H | Donates H-bond to target |

| Aromatic Ring | Benzene Ring | π-π stacking or hydrophobic interactions |

| Hydrophobic Group | Ethoxy Group | Hydrophobic interactions |

| Halogen Bond Donor | Bromine Atom | Halogen bonding with an electron donor |

Integration of Computational and Experimental Data

The true power of computational studies is realized when they are integrated with experimental data in an iterative cycle of prediction and validation. mdpi.com Computational models, while predictive, are approximations of complex physical reality. Experimental validation is essential to confirm and refine these models.

For example, a binding mode for this compound predicted by docking can be validated by obtaining an experimental structure of the compound-protein complex via X-ray crystallography. acs.org Similarly, structure-activity relationship (SAR) data from the experimental screening of a series of related benzamides can be used to refine a pharmacophore model, which in turn can predict more potent compounds for the next round of synthesis and testing. google.com The synergy between computational prediction and experimental feedback accelerates the research and development process, leading to a more profound understanding of the molecule's behavior. rsc.org

Analytical Methodologies for Research Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to confirming the molecular structure of 5-Bromo-2-ethoxybenzamide and identifying its potential metabolites. Advanced applications of these techniques offer deeper insights than routine characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining molecular structure. For complex research questions, such as tracking metabolic pathways or elucidating reaction mechanisms, advanced NMR techniques involving isotopic labeling are employed. nih.govnih.gov In such studies, atoms within the this compound molecule are replaced with their isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H).

The strategic incorporation of these NMR-active nuclei allows researchers to follow the fate of the molecule or specific parts of it. utoronto.ca For example, ¹³C labeling of the ethoxy group could be used to monitor its cleavage or transformation, while ¹⁵N labeling of the amide group could track its stability and interactions. These studies simplify complex spectra, enhance signal sensitivity, and enable specialized experiments like Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) to unambiguously map molecular connectivity and changes. nih.gov While specific isotopic labeling studies on this compound are not prominent in published literature, the methodology remains a critical tool for in-depth mechanistic investigations.

Table 1: Illustrative Isotopes for NMR Labeling of this compound

| Isotope | Natural Abundance (%) | Target Atom in this compound | Potential Research Application |

| ¹³C | 1.1 | Carbonyl, Aromatic Ring, Ethoxy Group | Elucidating metabolic pathways, mechanism of action studies. |

| ¹⁵N | 0.37 | Amide Nitrogen | Studying amide bond stability, protein binding interactions. |

| ²H (Deuterium) | 0.015 | Aromatic or Ethoxy Protons | Simplifying ¹H NMR spectra, investigating kinetic isotope effects. |

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the cornerstone for identifying metabolites in biological matrices like plasma, urine, or tissue homogenates from research models. nih.gov High-resolution mass spectrometry (HRMS) instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, provide highly accurate mass measurements, enabling the determination of elemental compositions for both the parent compound and its metabolites. ijpras.com

In a typical research model, after administration of this compound, biological samples are collected and analyzed. The resulting data is processed to find mass signals corresponding to potential biotransformations. Common metabolic pathways include hydroxylation, dealkylation, glucuronidation, or sulfation. ijpras.com Tandem mass spectrometry (MS/MS) is then used to fragment these potential metabolite ions. The fragmentation pattern provides structural information that, when compared to the fragmentation of the parent compound, helps to pinpoint the site of metabolic modification. researchgate.net

Table 2: Hypothetical Metabolites of this compound and Expected Mass Shifts

| Metabolic Reaction | Chemical Change | Mass Shift (Da) | Potential Metabolite Formula |

| O-de-ethylation | Loss of C₂H₄ | -28.0313 | C₇H₆BrNO₂ |

| Aromatic Hydroxylation | Addition of O | +15.9949 | C₉H₁₀BrNO₃ |

| Glucuronidation | Addition of C₆H₈O₆ | +176.0321 | C₁₅H₁₈BrNO₈ |

| Amide Hydrolysis | Addition of H₂O, loss of NH₃ | +1.0078 | C₉H₉BrO₃ |

Chromatographic Methods for Purity Assessment and Isolation of Metabolites

Chromatography is indispensable for separating this compound from impurities, starting materials, and metabolites. High-Performance Liquid Chromatography (HPLC) is the most common technique for purity assessment. A validated, stability-indicating HPLC method ensures that the compound can be quantified accurately and that any degradation products or impurities are effectively separated and detected. chromatographyonline.com

For purity analysis, an HPLC system equipped with a Photodiode Array (PDA) detector is often used. The PDA detector can assess the spectral homogeneity of a chromatographic peak, providing an indication of its purity. chromatographyonline.com If co-eluting impurities are suspected, coupling the HPLC to a mass spectrometer (LC-MS) offers a more definitive assessment by checking for the presence of other masses under the main peak. For isolating sufficient quantities of metabolites for full structural elucidation (e.g., by NMR), preparative HPLC is employed, using the analytical method as a starting point for scale-up.

X-ray Crystallography for Structural Analysis

X-ray crystallography provides unambiguous proof of molecular structure by determining the precise arrangement of atoms in a crystal. libretexts.org

To perform X-ray crystallography, a high-quality single crystal of this compound must first be grown. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density, from which the atomic positions can be determined. libretexts.org This analysis confirms the compound's connectivity and stereochemistry and provides valuable data on bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding) in the solid state. While no public crystal structure for this compound is currently available, analysis of a related compound, (E)-N′-(5-Bromo-2-hydroxybenzylidene)-2-methoxybenzohydrazide, reveals detailed information on its molecular configuration, intramolecular hydrogen bonds, and crystal packing. nih.gov A similar analysis for this compound would yield foundational structural data.

Co-crystallization is a technique where a target molecule, often a protein or enzyme, is crystallized in the presence of a ligand, such as this compound. The resulting crystal structure reveals the exact binding mode of the ligand within the target's active site, showing the specific intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) that are critical for its biological activity. frontiersin.org

While co-crystallization studies involving this compound have not been reported, extensive research on its close analogue, Ethenzamide (2-ethoxybenzamide), demonstrates the utility of this approach. Ethenzamide has been successfully co-crystallized with various coformers, such as gallic acid, trimesic acid, and nitrobenzoic acids, to study supramolecular interactions and modify its physicochemical properties. nih.govacs.orgscirp.org These studies have shown that Ethenzamide can form robust hydrogen bonds via its amide group with carboxylic acids, a type of interaction that is often key to how drugs bind to their biological targets. acs.org Such studies on this compound would be invaluable for structure-based drug design, helping to rationalize its activity and guide the development of more potent analogues.

Table 3: Examples of Ethenzamide Co-crystals and Intermolecular Interactions

| Coformer | Key Supramolecular Interaction | Reference |

| Gallic Acid | O-H···O hydrogen bond between gallic acid -OH and Ethenzamide amide oxygen. | acs.org |

| 2,6-Dihydroxybenzoic Acid | Supramolecular acid-amide heterosynthon. | nih.gov |

| Trimesic Acid | Intermolecular hydrogen bonds between amide groups and carboxyl groups. | scirp.org |

| 2-Nitrobenzoic Acid | Supramolecular acid-amide heterosynthon. | acs.org |

Techniques for Studying Compound Distribution in Preclinical Models

The characterization of a compound's distribution within a biological system is a critical component of preclinical research. Understanding where a compound accumulates, its persistence in various tissues, and its ability to reach the target site is fundamental to evaluating its potential efficacy and pharmacokinetic profile. For a compound such as this compound, a variety of sophisticated analytical techniques are employed to visualize and quantify its presence in tissues and organs in preclinical animal models. These methods range from whole-body imaging techniques that provide a broad overview of distribution to quantitative bioanalytical methods that offer precise concentration measurements in specific tissues.

The primary methodologies for elucidating the in vivo distribution of novel chemical entities like this compound include autoradiography, mass spectrometry imaging (MSI), and liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Each technique offers unique advantages and provides complementary information to construct a comprehensive distribution profile.

Autoradiography

Whole-body autoradiography (WBA) is a powerful imaging technique used to determine the distribution of a radiolabeled compound throughout an entire animal subject. This method involves synthesizing a version of the compound of interest, in this case, this compound, with a radioactive isotope such as Carbon-14 (¹⁴C) or Tritium (³H).

Following administration of the radiolabeled compound to a preclinical model, the animal is euthanized at various time points. The entire animal is then frozen and sectioned into very thin longitudinal slices. These slices are exposed to a phosphor imaging plate or photographic film. The radiation emitted from the labeled compound creates an image, revealing the location and relative concentration of the compound and its metabolites across all tissues and organs simultaneously.

Key Research Findings from Autoradiography: While specific autoradiography studies for this compound are not extensively detailed in publicly available literature, the technique typically provides the following insights for novel small molecules:

Identification of Target Tissues: It reveals organs and tissues where the compound preferentially accumulates.

Blood-Brain Barrier Penetration: It can definitively show whether the compound is capable of crossing the blood-brain barrier, which is crucial for neurologically active agents.

Excretion Pathways: The technique can visualize the presence of the compound in organs of excretion, such as the liver, kidneys, and intestines, providing clues about its primary clearance routes.

Time-Course of Distribution: By analyzing sections from different time points, a dynamic picture of the compound's absorption, distribution, and elimination can be constructed.

Mass Spectrometry Imaging (MSI)

Mass Spectrometry Imaging (MSI) is a label-free technique that allows for the visualization of the spatial distribution of unlabeled compounds, including the parent drug, its metabolites, and endogenous biomolecules, directly in tissue sections. mdx.ac.uk This method provides high chemical specificity without the need for radioactive synthesis. Techniques like Desorption Electrospray Ionization (DESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. mdx.ac.uk

In a typical MSI experiment, thin tissue sections from dosed animals are mounted onto a specialized slide and coated with a matrix (for MALDI) or subjected to a charged solvent spray (for DESI). A laser or charged spray is rastered across the tissue surface, desorbing and ionizing molecules from discrete spots. The mass spectrometer then analyzes the ions from each spot, generating a mass spectrum. By correlating each spectrum with its x-y coordinates, a chemical image is created, showing the distribution of specific molecules.

MSI can provide a detailed map of drug distribution within the complex architecture of a single organ, correlating the compound's location with specific histological features. core.ac.uk

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices. nih.govspringernature.com Unlike imaging techniques, LC-MS/MS provides precise concentration data rather than a spatial map.

For a distribution study, tissues of interest (e.g., brain, liver, kidney, lung, muscle) are collected from preclinical models at predetermined time points after administration of this compound. The tissues are homogenized, and the compound is extracted using an appropriate sample preparation technique like protein precipitation or liquid-liquid extraction. scispace.com The extract is then injected into an LC-MS/MS system.

The liquid chromatography component separates the parent compound from its metabolites and other endogenous matrix components. The tandem mass spectrometer then provides highly selective and sensitive detection and quantification. A rapid, sensitive, and specific LC-MS/MS method would be developed and validated for the determination of the compound in these biological samples. nih.govnih.gov

Illustrative Data from a Preclinical Tissue Distribution Study using LC-MS/MS:

The table below represents the type of quantitative data that would be generated from an LC-MS/MS analysis in a preclinical rat model.

| Tissue | Concentration at 1h (ng/g) | Concentration at 4h (ng/g) | Concentration at 24h (ng/g) |

|---|---|---|---|

| Plasma | 850 | 320 | 15 |

| Liver | 4500 | 1200 | 90 |

| Kidney | 3200 | 950 | 75 |

| Brain | 50 | 10 | <LLOQ |

| Lung | 1500 | 450 | 40 |

| Muscle | 400 | 150 | 20 |

Note: The data in this table is illustrative for this compound and meant to represent typical results from such a study. LLOQ = Lower Limit of Quantification.

This quantitative data allows for the calculation of key pharmacokinetic parameters, such as tissue-to-plasma concentration ratios, which are essential for understanding the extent of tissue penetration and potential for accumulation. For related bromo--benzoic acid derivatives, LC-MS/MS has been successfully applied to pharmacokinetic studies in rats, demonstrating its suitability for this class of compounds. nih.govmdpi.comresearchgate.net

Future Directions and Emerging Research Avenues

Exploration of Novel Biological Targets for 5-Bromo-2-ethoxybenzamide Derivatives

The therapeutic potential of this compound derivatives is expanding as researchers probe new biological targets beyond their established activities. While some benzamide (B126) derivatives have shown activity against targets like the 5-HT3 receptor, future work aims to uncover interactions with a broader range of biomolecules. researchgate.net

One promising area is the investigation of epigenetic targets. The structural motifs within some derivatives, such as the benzoylthiophene group, may facilitate interactions with bromodomains and other epigenetic reader proteins. The discovery of small molecules that can modulate histone acetyltransferases (HATs) and histone deacetylases (HDACs) has opened new avenues for therapeutic intervention in diseases like cancer and neurodegenerative disorders. biorxiv.orgacs.org The core structure of this compound could serve as a scaffold for developing modulators of these crucial epigenetic enzymes. biorxiv.orgresearchgate.net

Furthermore, the exploration of kinases as potential targets is a significant area of interest. mdpi.com Many kinase inhibitors feature scaffolds that could be mimicked or elaborated upon using the this compound framework. The development of derivatives that can selectively inhibit specific kinases involved in cancer progression or inflammatory diseases is a key objective. mdpi.com

Development of Advanced Analytical Probes Based on this compound

The unique chemical properties of this compound make it a candidate for the development of advanced analytical probes. These probes are essential tools for studying biological systems with high precision and sensitivity.

Fluorescence-based probes are a major focus. By chemically modifying the this compound structure, for instance by introducing fluorophores, researchers can create molecules that bind to specific biological targets and emit a fluorescent signal upon binding. acs.orgcsic.es This allows for the visualization and quantification of target molecules within cells and tissues. acs.org The development of probes with enhanced affinity and specificity is a continuous effort, aiming to improve the signal-to-noise ratio in complex biological environments. csic.es

In addition to fluorescence, derivatives of this compound are being explored for use in other advanced imaging techniques. For instance, radioiodinated benzamide derivatives have been investigated for their potential in single-photon emission computed tomography (SPECT) and positron emission tomography (PET) imaging of melanoma. researchgate.net The ability to attach radioisotopes to the benzamide core could enable the non-invasive detection and monitoring of diseases.

Integration with Systems Biology Approaches for Comprehensive Understanding

To gain a holistic view of the biological effects of this compound and its derivatives, researchers are increasingly integrating their studies with systems biology approaches. This involves combining experimental data with computational modeling to understand how these compounds affect complex biological networks.

Transcriptomics, the study of the complete set of RNA transcripts in a cell, can reveal how a compound alters gene expression patterns. google.com By analyzing changes in the transcriptome following treatment with a this compound derivative, scientists can identify the cellular pathways and biological processes that are modulated. google.com This information is crucial for understanding the compound's mechanism of action and for identifying potential off-target effects.

Proteomics, which focuses on the entire set of proteins, provides another layer of information. Techniques such as mass spectrometry can be used to identify the proteins that directly interact with the compound or whose expression levels change in response to treatment. This helps in pinpointing the direct molecular targets and downstream effectors. Integrating these "omics" data with computational network models allows for the construction of comprehensive maps of the compound's interactions within the cell, leading to a more complete understanding of its biological impact.

Applications in Chemical Biology for Modulating Specific Biological Processes

The ability to design and synthesize derivatives of this compound with specific biological activities makes them valuable tools in chemical biology. nih.gov These tools can be used to modulate and study specific biological processes with a high degree of control.

One key application is in the development of selective inhibitors for specific enzymes or protein-protein interactions. By systematically modifying the structure of this compound, researchers can optimize its binding affinity and selectivity for a target of interest. acs.org This allows for the creation of chemical probes that can be used to dissect the function of a particular protein in a biological pathway.

Furthermore, these compounds can be used to study post-translational modifications, such as acetylation. biorxiv.org The development of molecules that can either inhibit or activate the enzymes responsible for these modifications provides a powerful way to investigate their role in health and disease. biorxiv.org This approach is particularly relevant for studying epigenetic regulation, where the precise control of histone modifications is crucial for gene expression. mdpi.com

Expanding the Chemical Space of this compound Analogs

A significant thrust in future research is the expansion of the chemical space of this compound analogs. This involves the synthesis of a diverse library of related compounds to explore a wider range of chemical properties and biological activities.

Researchers are employing various synthetic strategies to introduce new functional groups and structural motifs onto the this compound scaffold. acs.orgnih.gov These modifications can alter the compound's solubility, permeability, and binding characteristics. nih.gov The goal is to create a collection of analogs that covers a broad area of chemical space, increasing the probability of discovering compounds with novel and improved properties. nih.gov

This expansion is often guided by computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies. These in silico techniques can predict how different modifications will affect the compound's interaction with a biological target, helping to prioritize which analogs to synthesize and test. acs.org The use of fragment-based drug design and de novo design approaches is also becoming more common in generating novel ideas for analog structures. mdpi.com

Potential for Collaborative Interdisciplinary Research

The multifaceted nature of this compound research lends itself to collaborative, interdisciplinary efforts. The complexity of modern drug discovery and chemical biology necessitates the integration of expertise from various fields.

Chemists are essential for the design and synthesis of novel derivatives. researchgate.netresearchgate.net Biologists and pharmacologists are needed to evaluate the biological activity of these compounds and to elucidate their mechanisms of action. walshmedicalmedia.comnih.gov Computational scientists play a crucial role in modeling compound-target interactions and in analyzing large datasets from "omics" studies. researchgate.net

Such collaborations can accelerate the pace of discovery. For example, a team of chemists and biologists could work together to develop a new class of epigenetic modulators based on the this compound scaffold. The chemists would synthesize the compounds, the biologists would test them in cellular and animal models, and computational scientists could provide insights to guide the next round of design and synthesis. This iterative cycle of design, synthesis, and testing is a hallmark of successful interdisciplinary research.

Conclusion

Summary of Key Research Findings and Academic Contributions